molecular formula CH2ClIMg B14744010 Magnesium, chloro(iodomethyl)- CAS No. 4776-37-8

Magnesium, chloro(iodomethyl)-

Cat. No.: B14744010
CAS No.: 4776-37-8
M. Wt: 200.69 g/mol
InChI Key: WZLZIJQPJWJAJC-UHFFFAOYSA-M
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Description

Magnesium, chloro(iodomethyl)- is an organometallic compound with the molecular formula CH₂ClIMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its dual halogen functionality, which can offer unique reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro(iodomethyl)- can be synthesized through the reaction of iodomethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH2ICl+MgCH2ClIMg\text{CH}_2\text{ICl} + \text{Mg} \rightarrow \text{CH}_2\text{ClIMg} CH2​ICl+Mg→CH2​ClIMg

Industrial Production Methods

On an industrial scale, the production of Magnesium, chloro(iodomethyl)- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and solvents is crucial to avoid impurities that could affect the reactivity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro(iodomethyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in various substrates.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.

    Reagents: Electrophiles such as carbonyl compounds (aldehydes, ketones) are typical reaction partners.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products

The major products formed from reactions involving Magnesium, chloro(iodomethyl)- are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:

CH2ClIMg+R2COR2C(OH)CH2Cl\text{CH}_2\text{ClIMg} + \text{R}_2\text{CO} \rightarrow \text{R}_2\text{C(OH)CH}_2\text{Cl} CH2​ClIMg+R2​CO→R2​C(OH)CH2​Cl

Scientific Research Applications

Magnesium, chloro(iodomethyl)- has a wide range of applications in scientific research:

    Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: Researchers use it to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism by which Magnesium, chloro(iodomethyl)- exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Magnesium, bromo(iodomethyl)-: Similar in structure but with a bromine atom instead of chlorine.

    Magnesium, chloro(methyl)-: Lacks the iodine atom, making it less reactive.

    Magnesium, iodo(methyl)-: Contains only iodine, which affects its reactivity and selectivity.

Uniqueness

Magnesium, chloro(iodomethyl)- is unique due to its dual halogen functionality, which provides a balance of reactivity and selectivity. The presence of both chlorine and iodine allows for a wider range of chemical transformations compared to similar compounds with only one type of halogen.

Properties

CAS No.

4776-37-8

Molecular Formula

CH2ClIMg

Molecular Weight

200.69 g/mol

IUPAC Name

magnesium;iodomethane;chloride

InChI

InChI=1S/CH2I.ClH.Mg/c1-2;;/h1H2;1H;/q-1;;+2/p-1

InChI Key

WZLZIJQPJWJAJC-UHFFFAOYSA-M

Canonical SMILES

[CH2-]I.[Mg+2].[Cl-]

Origin of Product

United States

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